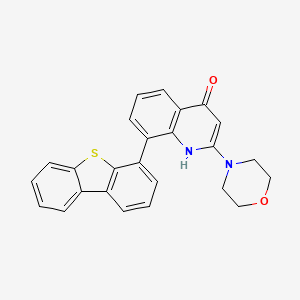

8-ジベンゾチオフェン-4-イル-2-モルホリン-4-イル-1H-キノリン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

科学的研究の応用

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in cancer treatment due to its ability to inhibit DNA-dependent protein kinase.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

作用機序

Target of Action

The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK plays a crucial role in the DNA damage response, particularly in the repair of double-strand breaks. It is also involved in V(D)J recombination, which is essential for the development of the immune system .

Mode of Action

The compound acts as a potent and selective inhibitor of DNA-PK . It binds to the kinase domain of DNA-PK, thereby inhibiting its activity. This inhibition prevents the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway .

Biochemical Pathways

The inhibition of DNA-PK affects the DNA Damage Response (DDR) pathway and the PI3K/Akt/mTOR pathway . The DDR pathway is responsible for detecting and repairing damaged DNA, while the PI3K/Akt/mTOR pathway regulates cell growth and survival. By inhibiting DNA-PK, the compound disrupts these pathways, leading to an accumulation of DNA damage and potentially cell death .

Result of Action

The inhibition of DNA-PK by this compound leads to an increase in DNA damage, particularly double-strand breaks . This can result in cell cycle arrest and apoptosis, especially in cancer cells that rely on DNA-PK for survival . Therefore, this compound has potential as a therapeutic agent in cancer treatment .

生化学分析

Biochemical Properties

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is known for its role as a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). This compound interacts with various enzymes and proteins, including DNA-PK, mTOR, PI3Kα, ATM, and ATR. The inhibition of DNA-PK by 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one sensitizes cancer cells to the cytotoxic effects of ionizing radiation and topoisomerase II inhibitors .

Cellular Effects

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one has been shown to influence various cellular processes. It effectively sensitizes cancer cells to cytotoxic agents, leading to increased cell death. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting DNA-PK, which plays a crucial role in DNA repair and cell survival .

Molecular Mechanism

The molecular mechanism of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one involves its binding to DNA-PK, resulting in the inhibition of its kinase activity. This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and subsequent cell death. Additionally, this compound exhibits selective inhibition of mTOR and PI3Kα, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one have been observed over time. The compound is stable under standard storage conditions and retains its inhibitory activity. Long-term studies have shown that it consistently sensitizes cancer cells to cytotoxic agents, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one vary with different dosages. At lower doses, it effectively sensitizes cancer cells to cytotoxic agents without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed .

Metabolic Pathways

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is involved in metabolic pathways related to DNA repair and cell survival. It interacts with enzymes such as DNA-PK, mTOR, and PI3Kα, affecting metabolic flux and metabolite levels. The inhibition of these enzymes disrupts the normal metabolic processes, leading to increased sensitivity to cytotoxic agents .

Transport and Distribution

Within cells and tissues, 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring its effective delivery to target sites .

Subcellular Localization

The subcellular localization of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one is primarily within the nucleus, where it exerts its inhibitory effects on DNA-PK. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell .

準備方法

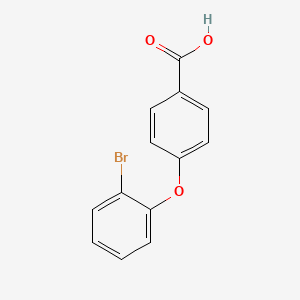

The synthesis of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one typically involves a multiple-parallel approach, employing Suzuki cross-coupling methodology. For this purpose, 8-bromo-2-morpholin-4-yl-quinolin-4-one is required as an intermediate. This intermediate is obtained by adapting a literature route in which thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione affords 8-bromo-2-morpholin-4-yl-quinolin-4-one .

化学反応の分析

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one can be compared with other similar compounds, such as:

8-Dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one: This compound also inhibits DNA-dependent protein kinase but has a different core structure.

9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These compounds share similar inhibitory properties but differ in their molecular frameworks.

The uniqueness of 8-Dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one lies in its specific structural features and its potent inhibitory activity against DNA-dependent protein kinase, making it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2S/c28-21-15-23(27-11-13-29-14-12-27)26-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKWDDMFTXIFKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=C(N2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580298 |

Source

|

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912824-07-8 |

Source

|

| Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)